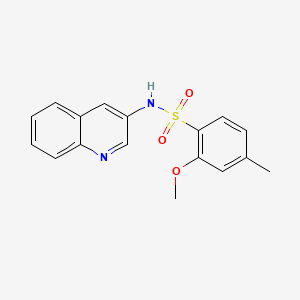
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocycle, and a benzenesulfonamide group, which is known for its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme inhibition and protein interactions.
Chemical Biology: Employed in the design of chemical probes for biological systems.
Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-4-methylbenzenesulfonamide: Lacks the quinoline moiety, resulting in different biological activities.
4-methyl-N-(3-quinolinyl)benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-methoxy-N-(3-quinolinyl)benzenesulfonamide: Lacks the methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-methoxy-4-methyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the presence of both the methoxy and methyl groups, which can enhance its biological activity and solubility. The combination of the quinoline and benzenesulfonamide moieties provides a versatile scaffold for drug design and development.
Eigenschaften
CAS-Nummer |
1374683-58-5 |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4g/mol |
IUPAC-Name |
2-methoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-7-8-17(16(9-12)22-2)23(20,21)19-14-10-13-5-3-4-6-15(13)18-11-14/h3-11,19H,1-2H3 |
InChI-Schlüssel |
FBFJCNJZIZTYKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)
amine](/img/structure/B602866.png)
amine](/img/structure/B602868.png)
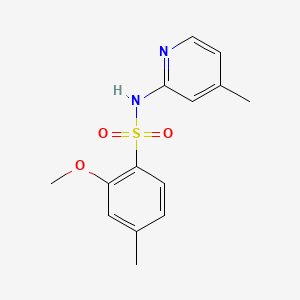
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
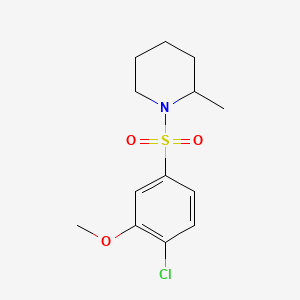
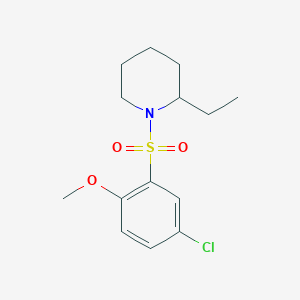
![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B602876.png)
amine](/img/structure/B602877.png)
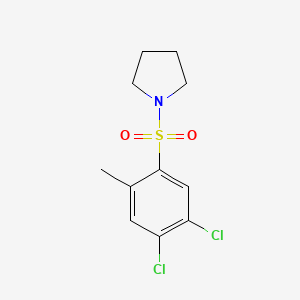
amine](/img/structure/B602880.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
